- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-onesPreparation and application of a chiral C3-building block for amino alcohol synthesis by bakers' yeast reduction of 1-acyloxy-3-azido-2-propanone, Tetrahedron, 1987, 43(11), 2505-12
Cas no 97859-51-3 ((5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one)
97859-51-3 structure
Product Name:(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
CAS番号:97859-51-3
MF:C4H7NO3
メガワット:117.103281259537
MDL:MFCD27977273
CID:3038732
PubChem ID:2793787
Update Time:2024-10-25
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- (S)-5-(Hydroxymethyl)oxazolidin-2-one
- (5S)-5-(Hydroxymethyl)-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 5-(hydroxymethyl)-, (S)- (ZCI)
- (5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one
- (S)-5-Hydroxymethyl-2-oxazolidinone
- 2-Oxazolidinone, 5-(hydroxymethyl)-, (S)-
- CS-0053134
- AS-52043
- SCHEMBL3954454
- P14223
- 97859-51-3
- EN300-7211291
- MFCD27977273
- LSYOFPBORRARMF-VKHMYHEASA-N
- (S)-5-(hydroxylmethyl)oxazolidin-2-one
- CS-0067235
- AKOS025396273
- (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
-
- MDL: MFCD27977273
- インチ: 1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1
- InChIKey: LSYOFPBORRARMF-VKHMYHEASA-N
- ほほえんだ: C([C@@H]1CNC(=O)O1)O
計算された属性
- せいみつぶんしりょう: 117.042593085g/mol
- どういたいしつりょう: 117.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 104
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 58.6Ų
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A647419-50mg |
(S)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-51-3 | 95% | 50mg |
$109.00 | 2022-05-16 | |
| Ambeed | A647419-100mg |
(S)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-51-3 | 95% | 100mg |
$62.0 | 2025-04-14 | |
| Ambeed | A647419-250mg |
(S)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-51-3 | 95% | 250mg |
$75.0 | 2025-04-14 | |
| Ambeed | A647419-1g |
(S)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-51-3 | 95% | 1g |
$219.0 | 2025-04-14 | |
| abcr | AB459138-250 mg |
(5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one; . |
97859-51-3 | 250MG |
€321.80 | 2023-07-18 | ||
| Chemenu | CM294729-1g |
(S)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-51-3 | 95% | 1g |
$1249 | 2021-08-18 | |
| abcr | AB459138-500 mg |
(5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one; . |
97859-51-3 | 500MG |
€587.00 | 2023-07-18 | ||
| abcr | AB459138-1 g |
(5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one; . |
97859-51-3 | 1g |
€867.50 | 2023-07-18 | ||
| Chemenu | CM294729-250mg |
(S)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-51-3 | 95% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM294729-1g |
(S)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-51-3 | 95% | 1g |
$*** | 2023-03-29 |
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Ethanol
1.1 Reagents: Potassium carbonate Solvents: Ethanol
1.1 Reagents: Potassium carbonate Solvents: Ethanol
リファレンス
合成方法 2
はんのうじょうけん
リファレンス
- Method for preparing oxazolidinone intermediateProcess for the resolution of racemic 5-substituted 2-oxazolidinones by crystallization, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran
1.2 Reagents: Pyridine
2.1 Reagents: Potassium carbonate Solvents: Ethanol
1.2 Reagents: Pyridine
2.1 Reagents: Potassium carbonate Solvents: Ethanol
リファレンス
- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-ones, Tetrahedron, 1987, 43(11), 2505-12
合成方法 4
はんのうじょうけん
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
リファレンス
- An enantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acidAn enantioconvergent chemoenzymatic synthesis of (R)-γ- amino-β- hydroxybutyric acid ((R)-GABOBEnantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acid, India, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Sodium hypochlorite Solvents: Tetrahydrofuran , Water
リファレンス
- Stereoselective process for the preparation of (S)-5-(hydroxymethyl)-2-oxazolidinone, United States, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
リファレンス
- An enantioconvergent chemoenzymatic synthesis of (R)-γ- amino-β- hydroxybutyric acid ((R)-GABOBAn enantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acidEnantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acid, India, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C
1.1 Reagents: Sodium borohydride Solvents: Ethanol
1.1 Reagents: Sodium borohydride Solvents: Ethanol
リファレンス
- A fragment-based approach to understanding inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomeraseEfficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivatives, ChemBioChem, 2005, 6(10), 1866-1874
合成方法 8
はんのうじょうけん
1.1 Reagents: Magnesium methoxide Solvents: Diglyme
1.1 2 h, 110 °C; 110 °C → rt
1.2 Reagents: Magnesium methoxide Solvents: Diethylene glycol ; 10 h, 160 °C
1.1 2 h, 110 °C; 110 °C → rt
1.2 Reagents: Magnesium methoxide Solvents: Diethylene glycol ; 10 h, 160 °C
リファレンス
- Efficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivativesInhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cellsResolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization and investigations on the nature of the racemates of some 2-oxazolidinone derivatives, Tetrahedron: Asymmetry, 1995, 6(5), 1181-90
合成方法 9
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C → rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 16 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 16 h, 25 °C
リファレンス
- Antibiotic pyrazinothiazine derivatives and process of preparation and use thereofPreparation of the quinazoline compounds and their application as EGFR inhibitor, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 0 °C; 10 min, 0 °C
リファレンス
- New chemoenzymatic pathway for β-adrenergic blocking agents, Tetrahedron: Asymmetry, 2005, 16(8), 1485-1494
合成方法 11
はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine
1.2 Reagents: Hydrogen Catalysts: Palladium
2.1 Reagents: Potassium carbonate Solvents: Ethanol
1.2 Reagents: Hydrogen Catalysts: Palladium
2.1 Reagents: Potassium carbonate Solvents: Ethanol
リファレンス
- Preparation and application of a chiral C3-building block for amino alcohol synthesis by bakers' yeast reduction of 1-acyloxy-3-azido-2-propanone, Tetrahedron Letters, 1989, 30(28), 3701-2
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Raw materials
- (S)-5-(4-methoxyphenoxymethyl)-1,3-oxazolidin-2-one
- (S)-benzyl 2-oxooxazolidine-5-carboxylate
- Butanamide, 3-hydroxy-4-(triphenylmethoxy)-, (3S)-
- (4S)-2-Phenyl-1,3,2-dioxaborolane-4-acetamide
- 1,2-Propanediol, 3-azido-, 1-acetate, (S)-
- (S)-3-Amino-1,2-propanediol
- 2-OXAZOLIDINONE, 5-(HYDROXYMETHYL)-3-[(1S)-1-PHENYLETHYL]-, (5S)-
- 2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)-
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Preparation Products
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:97859-51-3)(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
注文番号:A923317
在庫ステータス:in Stock
はかる:1g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 14:35
価格 ($):179.0
Email:sales@amadischem.com
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 関連文献
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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推奨される供給者
Amadis Chemical Company Limited
(CAS:97859-51-3)(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
清らかである:99%
はかる:1g
価格 ($):179.0